molecular formula C11H12O3 B14250930 Benzoic acid, 2-methoxy-6-(2-propenyl)- CAS No. 325172-28-9

Benzoic acid, 2-methoxy-6-(2-propenyl)-

Cat. No.: B14250930
CAS No.: 325172-28-9
M. Wt: 192.21 g/mol
InChI Key: IJGLAYLSDQDORW-UHFFFAOYSA-N
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Description

Benzoic acid, 2-methoxy-6-(2-propenyl)- is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a methoxy group, and the hydrogen atom at the sixth position is replaced by a propenyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-methoxy-6-(2-propenyl)- can be achieved through several methods. One common method involves the alkylation of 2-methoxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of benzoic acid, 2-methoxy-6-(2-propenyl)- often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon can be used to facilitate the alkylation reaction. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-methoxy-6-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-methoxy-6-(2-carboxyethyl)benzoic acid.

    Reduction: The major product is 2-methoxy-6-(2-propenyl)benzyl alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-methoxy-6-(2-propenyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavorings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-methoxy-6-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The methoxy and propenyl groups contribute to its reactivity and ability to interact with biological molecules. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-methoxy-: Lacks the propenyl group, resulting in different chemical and biological properties.

    Benzoic acid, 2-propenyl-: Lacks the methoxy group, leading to variations in reactivity and applications.

    Benzoic acid, 2-methoxy-6-methyl-: The methyl group at the sixth position alters its chemical behavior compared to the propenyl group.

Uniqueness

Benzoic acid, 2-methoxy-6-(2-propenyl)- is unique due to the presence of both methoxy and propenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

325172-28-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-methoxy-6-prop-2-enylbenzoic acid

InChI

InChI=1S/C11H12O3/c1-3-5-8-6-4-7-9(14-2)10(8)11(12)13/h3-4,6-7H,1,5H2,2H3,(H,12,13)

InChI Key

IJGLAYLSDQDORW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)CC=C

Origin of Product

United States

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